b-D-Glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

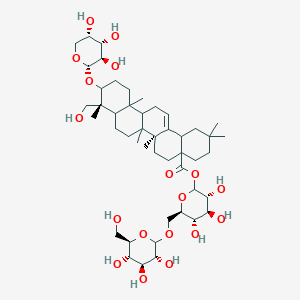

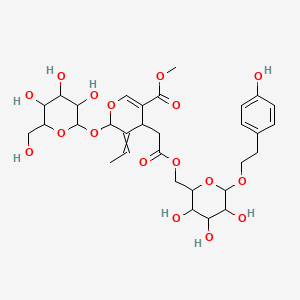

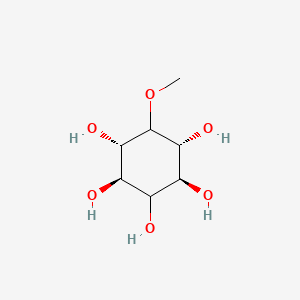

β-D-Glucopyranose: is a monosaccharide and a form of glucose. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, with the hydroxyl groups attached to the carbon atoms. This compound is a crucial building block in various biological processes and is found in many natural substances, including cellulose and starch .

Preparation Methods

Synthetic Routes and Reaction Conditions: β-D-Glucopyranose can be synthesized through enzymatic methods. One common method involves the use of β-glucosidase enzymes to catalyze the formation of β-D-Glucopyranose from glucose in non-aqueous reaction systems. For example, octyl β-D-glucopyranoside and decyl β-D-glucopyranoside can be synthesized using β-glucosidase in organic solvents and ionic liquids .

Industrial Production Methods: Industrial production of β-D-Glucopyranose often involves the hydrolysis of starch. Starch is treated with acids or enzymes to break it down into glucose, which can then be converted into β-D-Glucopyranose. This process is widely used in the food and pharmaceutical industries to produce glucose syrups and other glucose-based products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: β-D-Glucopyranose can be oxidized to form gluconic acid.

Substitution: β-D-Glucopyranose can undergo substitution reactions to form glycosides.

Common Reagents and Conditions:

Oxidation: Glucose oxidase, oxygen.

Reduction: Sodium borohydride.

Substitution: Methanol, acid catalyst.

Major Products:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Methyl glucoside.

Scientific Research Applications

Chemistry: β-D-Glucopyranose is used as a starting material in the synthesis of various chemical compounds, including glycosides and glucosamine derivatives .

Biology: In biological research, β-D-Glucopyranose is used to study carbohydrate metabolism and enzyme activities. It serves as a substrate for enzymes like glucose oxidase and hexokinase .

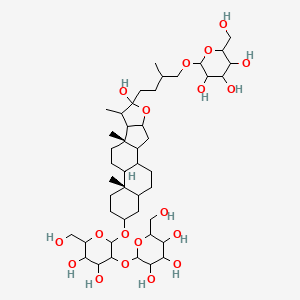

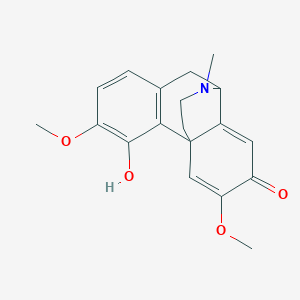

Medicine: β-D-Glucopyranose derivatives are used in the development of pharmaceuticals, including antiviral and anticancer agents. It is also used in the formulation of glucose-based intravenous fluids .

Industry: In the food industry, β-D-Glucopyranose is used to produce sweeteners and food additives. It is also used in the production of biodegradable polymers and surfactants .

Mechanism of Action

β-D-Glucopyranose exerts its effects primarily through its role in carbohydrate metabolism. It is a substrate for various enzymes, including hexokinase and glucose oxidase. Hexokinase catalyzes the phosphorylation of β-D-Glucopyranose to form glucose-6-phosphate, which enters glycolysis. Glucose oxidase catalyzes the oxidation of β-D-Glucopyranose to gluconic acid, producing hydrogen peroxide as a byproduct .

Comparison with Similar Compounds

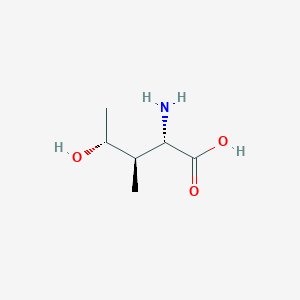

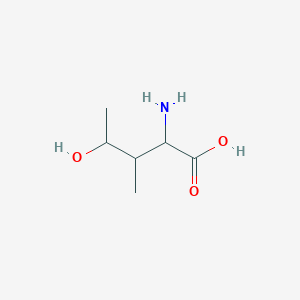

α-D-Glucopyranose: Another anomer of glucose, differing in the orientation of the hydroxyl group at the anomeric carbon.

β-D-Galactopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 4.

β-D-Mannopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 2.

Uniqueness: β-D-Glucopyranose is unique due to its specific configuration, which makes it a preferred substrate for certain enzymes. Its role in forming cellulose and starch also highlights its importance in nature .

Properties

IUPAC Name |

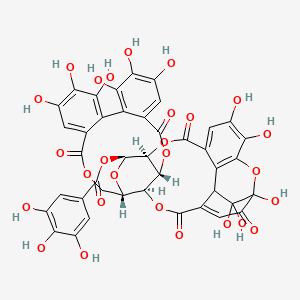

[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-AZSQBUALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789792.png)

![(3S,6S,6aS,7R,7aR,8R,9S,10S,11aR,12R,13R)-11a-Acetoxy-1-ethyl-9-hydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate](/img/structure/B10789800.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789806.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B10789813.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789833.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789836.png)